molecular formula C19H19N3O3S B6536999 N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021212-07-6

N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6536999
CAS No.: 1021212-07-6
M. Wt: 369.4 g/mol
InChI Key: CQRUKNBTXOGYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.11471265 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-15-8-6-14(7-9-15)20-18(23)5-2-12-22-19(24)11-10-16(21-22)17-4-3-13-26-17/h3-4,6-11,13H,2,5,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRUKNBTXOGYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 369.4 g/mol. Its structure features a methoxyphenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃S
Molecular Weight369.4 g/mol
CAS Number1021212-07-6

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The methoxyphenyl group in the compound is associated with neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Research indicates that this compound may interact with neuroreceptors, potentially offering protection against neuronal damage.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth or neurodegeneration.
  • Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound can affect intracellular signaling pathways, leading to changes in gene expression related to cell growth and survival.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, evidenced by increased caspase activity.

Study 2: Neuroprotective Potential

A research article in Neuroscience Letters assessed the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings indicated that treatment with this compound resulted in reduced neuronal loss and improved motor function. This suggests a potential role in protecting dopaminergic neurons from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamideContains thiophene moietyExhibits anti-inflammatory properties
N-(4-methoxyphenyl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamideFuran ring instead of thiopheneDemonstrates different pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.